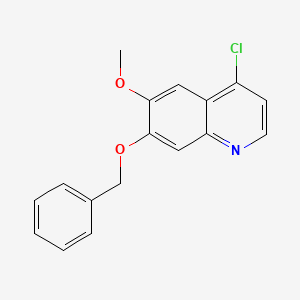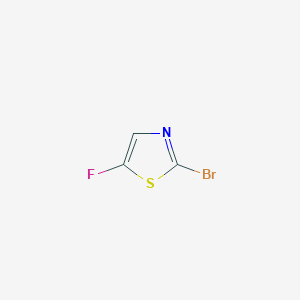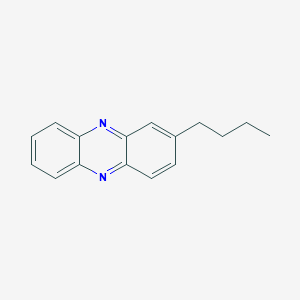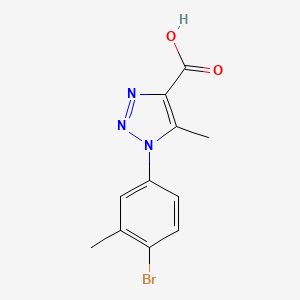
7-(Benzyloxy)-4-chloro-6-methoxyquinoline
Overview
Description
7-(Benzyloxy)-4-chloro-6-methoxyquinoline is a useful research compound. Its molecular formula is C17H14ClNO2 and its molecular weight is 299.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
7-(Benzyloxy)-4-chloro-6-methoxyquinoline has been synthesized and studied for its chemical properties. Min Wang et al. (2015) described its synthesis from methyl 4-hydroxy-3-methoxybenzoate through substitution, nitration, reduction, cyclization, and chlorination, confirming its structure through spectroscopy. This compound's synthesis is significant for further chemical and pharmacological research due to its complex structure and potential bioactivity (Wang et al., 2015).
Application in Alkaloid Synthesis
This compound has been used in the synthesis of complex alkaloids. Simon S. Cämmerer et al. (2003) utilized a palladium-mediated intramolecular aryl amination of a derivative of 7-benzyloxy-4-chloro-6-methoxyquinoline for the synthesis of Cryptocarya alkaloids. This methodology is crucial for the efficient synthesis of these biologically active compounds (Cämmerer et al., 2003).
Antibacterial and Antimicrobial Activities
Compounds derived from this compound have been explored for their antimicrobial properties. S. Shaikh (2013) synthesized N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, which showed promise in antibacterial activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Shaikh, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to targetEGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase) and cholinesterases . These targets play crucial roles in cellular processes such as cell proliferation and neurotransmission, respectively.
Mode of Action
For instance, EGFR-TK inhibitors prevent the activation of the EGFR pathway, thereby inhibiting cell proliferation .
Biochemical Pathways
Egfr-tk inhibitors typically affect pathways related to cell growth and proliferation .
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant, indicating good bioavailability .
Result of Action
Similar compounds have been found to exhibit anti-proliferative activity against various cancer cell lines .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
7-(Benzyloxy)-4-chloro-6-methoxyquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4 . These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to the modulation of their activity, potentially affecting the metabolic pathways they regulate. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can alter the expression of genes involved in detoxification processes . Furthermore, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of cytochrome P450 enzymes, leading to either inhibition or activation of their enzymatic activity . Such interactions can result in changes in the metabolism of substrates processed by these enzymes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, which may have distinct biological activities. The interaction of this compound with cofactors such as NADPH can influence the rate and extent of its metabolism, thereby affecting the overall metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes by solute carriers, such as the monocarboxylate transporter type 1 (MCT-1), and may also interact with binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its biochemical effects. The presence of targeting signals within the structure of this compound can direct its transport to these organelles, thereby influencing its activity and function within the cell.
Properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-9-13-14(18)7-8-19-15(13)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKLZPMKNBDEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627294 | |
| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286371-49-1 | |
| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)








![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)


